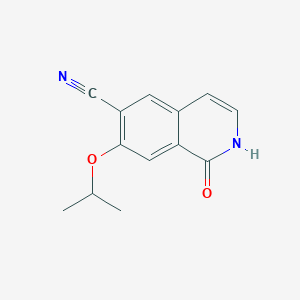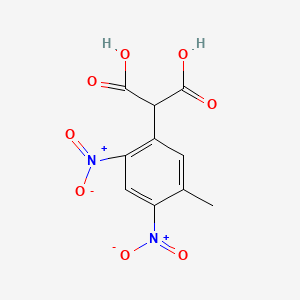
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid is an organic compound characterized by the presence of a propanedioic acid moiety attached to a 5-methyl-2,4-dinitrophenyl group. This compound is notable for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid typically involves the nitration of a methyl-substituted phenyl compound followed by the introduction of the propanedioic acid group. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
科学研究应用
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The nitro groups play a crucial role in these interactions, contributing to the compound’s reactivity and biological effects.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dinitrophenyl)propanedioicacid
- 2-(2,4-Dinitrophenyl)-2-methylpropanedioicacid
Uniqueness
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other similar compounds and can lead to distinct properties and applications.
属性
分子式 |
C10H8N2O8 |
|---|---|
分子量 |
284.18 g/mol |
IUPAC 名称 |
2-(5-methyl-2,4-dinitrophenyl)propanedioic acid |
InChI |
InChI=1S/C10H8N2O8/c1-4-2-5(8(9(13)14)10(15)16)7(12(19)20)3-6(4)11(17)18/h2-3,8H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
ZCFIDQZHERQBEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
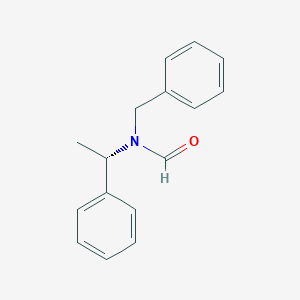
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)
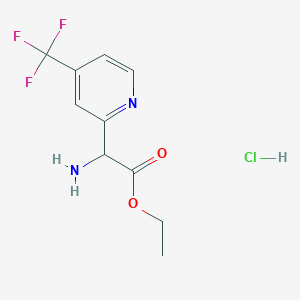
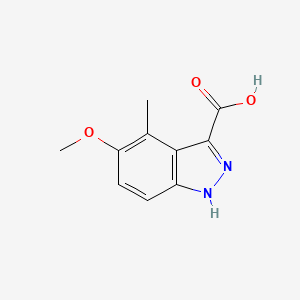
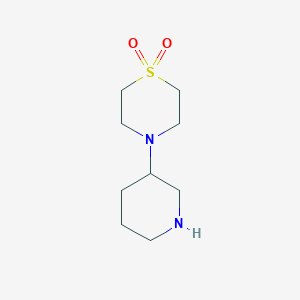

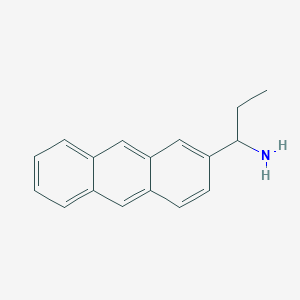
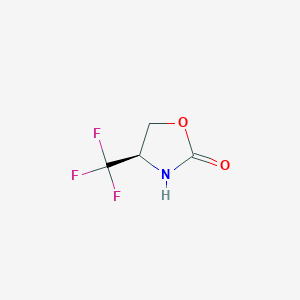
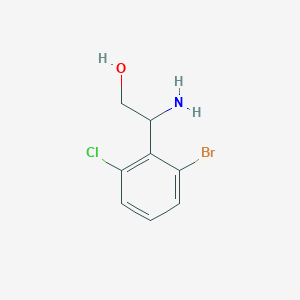
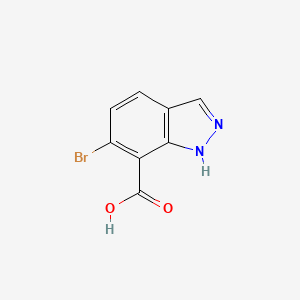
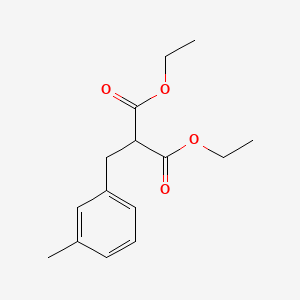
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
